Cas no 56762-93-7 (Z-L-Methionine methyl ester)

Z-L-Methionine methyl ester 化学的及び物理的性質
名前と識別子
-
- (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate
- L-Methionine, N-[(phenylmethoxy)carbonyl]-, methyl ester
- methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate
- Z-L-METHIONINE METHYL ESTER
- Z-MET-OME
- Cbz-L-methionine methyl ester
- N-benzyloxycarbonyl-L-methionine methyl ester
- N-Benzyloxycarbonyl-L-methionin-methylester
- (S)-2-[(Benzyloxycarbonyl)amino]-4-methylsulfanylbutanoic acid methyl ester
- L-Cbz methionine methyl ester
- Cbz-L-methioninemethylester
- (S)-methyl 2-(benzyloxycarbonylamino)-4-(methylthio)butanoate
- N-(Benzyloxycarbonyl)-L-methionine methyl ester
- YGDBSBBHEWHVAJ-LBPRGKRZSA-N
- KM0029
- FCH3613011
- AB0058042
- ST51016
- methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate
- F10941
- A869852
- 56762-93-7
- (S)-Methyl2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate
- Z-L-Met-OMe
- CS-0204525
- Methyl ((benzyloxy)carbonyl)-L-methioninate
- DTXSID90456734
- MFCD00145551
- Z-Met-OMe, >=99.0% (sum of enantiomers, HPLC)
- SCHEMBL4731152
- FS-4101
- (S)-2-Benzyloxycarbonylamino-4-methylsulfanyl-butyric acid methyl ester
- 83972-33-2
- AKOS015850853
- AMY22203
- DB-007347
- Z-L-Methionine methyl ester
-
- MDL: MFCD00145551
- インチ: 1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)/t12-/m0/s1
- InChIKey: YGDBSBBHEWHVAJ-LBPRGKRZSA-N
- ほほえんだ: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(=O)OC([H])([H])[H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 297.10300
- どういたいしつりょう: 297.10347926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 9
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 41-44 °C
- ようかいど: 極微溶性(0.57 g/l)(25ºC)、
- PSA: 89.93000
- LogP: 2.59840
Z-L-Methionine methyl ester セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
Z-L-Methionine methyl ester 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Z-L-Methionine methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD957-1g |
Z-L-Methionine methyl ester |
56762-93-7 | 95+% | 1g |
79.0CNY | 2021-08-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z19800-5g |
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate |
56762-93-7 | 95% | 5g |
¥432.0 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD957-5g |
Z-L-Methionine methyl ester |
56762-93-7 | 95+% | 5g |
270.0CNY | 2021-08-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-331963A-5 g |
Z-Met-OMe, |
56762-93-7 | 5g |
¥1,128.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-331963-1 g |
Z-Met-OMe, |
56762-93-7 | 1g |
¥338.00 | 2023-07-10 | ||
abcr | AB314242-5g |
Cbz-L-methionine methyl ester, 95% (Cbz-L-Met-OMe); . |
56762-93-7 | 95% | 5g |
€76.00 | 2024-04-17 | |
A2B Chem LLC | AG73237-25g |
Cbz-l-methionine methyl ester |
56762-93-7 | 98% | 25g |
$34.00 | 2024-04-19 | |
Aaron | AR00EGBL-1g |
Z-L-methionine methyl ester |
56762-93-7 | 98% | 1g |
$4.00 | 2025-01-24 | |
Ambeed | A167869-1g |
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate |
56762-93-7 | 98% | 1g |
$6.0 | 2024-04-18 | |
Ambeed | A167869-25g |
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate |
56762-93-7 | 98% | 25g |
$46.0 | 2024-04-18 |
Z-L-Methionine methyl ester 関連文献
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Z-L-Methionine methyl esterに関する追加情報
Introduction to Z-L-Methionine Methyl Ester (CAS No. 56762-93-7) and Its Recent Applications in Chemical Biology and Medicine
The compound Z-L-Methionine Methyl Ester, identified by the Chemical Abstracts Service registry number 56762-93-7, represents a significant advancement in the field of peptidomimetics and protease inhibition. As a derivative of the essential amino acid methionine, this compound has garnered considerable attention due to its unique structural and functional properties, which make it a valuable tool in both academic research and pharmaceutical development.
Z-L-Methionine Methyl Ester is synthesized through a meticulous process that involves the protection of the methionine side chain, followed by esterification to enhance its stability and solubility. This modification not only preserves the bioactive residues of methionine but also introduces additional functionalities that allow for selective interactions with biological targets. The ester group, in particular, plays a crucial role in modulating the compound's reactivity and binding affinity, making it an ideal candidate for designing novel therapeutic agents.
In recent years, the applications of Z-L-Methionine Methyl Ester have expanded significantly, particularly in the realm of protease inhibition. Proteases are enzymes that play pivotal roles in various physiological processes, including signal transduction, protein degradation, and blood clotting. Dysregulation of protease activity is associated with numerous diseases, such as cancer, inflammation, and neurodegenerative disorders. By developing protease inhibitors based on Z-L-Methionine Methyl Ester, researchers have been able to create highly specific and potent drugs that target these enzymes with minimal off-target effects.
One of the most notable recent advancements involves the use of Z-L-Methionine Methyl Ester in the development of targeted cancer therapies. Cancer cells often exhibit aberrant protease activity, which contributes to their invasive and metastatic properties. By inhibiting key proteases such as matrix metalloproteinases (MMPs) and cathepsins, researchers have been able to slow down tumor progression and enhance the efficacy of existing treatments. For instance, studies have shown that Z-L-Methionine Methyl Ester derivatives can effectively inhibit MMP-9, a protease known to be involved in tumor invasion and angiogenesis. This has opened up new avenues for developing combination therapies that synergize with traditional chemotherapeutic agents.
The compound's utility extends beyond cancer therapy; it has also been explored in treating inflammatory diseases. Inflammatory processes are mediated by a complex interplay of proteases and their inhibitors, often leading to chronic inflammation if not properly regulated. Z-L-Methionine Methyl Ester has been shown to modulate inflammatory pathways by inhibiting key enzymes such as caspase-1 and interleukin-1β converting enzyme (ICE). By doing so, it can help reduce inflammation without compromising host defense mechanisms, making it a promising candidate for conditions like rheumatoid arthritis and inflammatory bowel disease.
Another exciting application of Z-L-Methionine Methyl Ester is in the field of neuroscience. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the accumulation of misfolded proteins that form toxic aggregates. These aggregates are often cleared by proteolytic mechanisms that become impaired in affected individuals. Research has demonstrated that Z-L-Methionine Methyl Ester can enhance proteasome activity, thereby promoting the degradation of these toxic protein species. This has led to significant improvements in animal models of neurodegenerative diseases, suggesting potential therapeutic benefits for patients.
The synthesis and optimization of Z-L-Methionine Methyl Ester derivatives have also contributed to advancements in peptidomimetic chemistry. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties such as enhanced stability and oral bioavailability. The methionine residue is particularly important in peptide design due to its role as a nucleation site for β-turn formation, which is crucial for maintaining peptide conformational flexibility. By incorporating Z-L-Methionine Methyl Ester into peptidomimetic scaffolds, researchers can fine-tune both structure and function to achieve desired biological outcomes.
Recent studies have also highlighted the role of Z-L-Methionine Methyl Ester in drug delivery systems. Nanotechnology-based delivery platforms have emerged as powerful tools for enhancing drug efficacy by improving targeting specificity and reducing systemic toxicity. By conjugating Z-L-Methionine Methyl Ester derivatives to nanoparticles or liposomes, researchers have been able to develop targeted drug delivery systems that selectively accumulate at sites of disease activity. This approach has shown promise in delivering both small molecule inhibitors and biologics with improved therapeutic profiles.
The future prospects for Z-L-Methionine Methyl Ester are vast and multifaceted. As our understanding of biological processes continues to evolve, new applications for this compound are likely to emerge. Advances in computational chemistry and artificial intelligence are also expected to accelerate the design and optimization of novel derivatives with enhanced biological activity. Additionally, interdisciplinary collaborations between chemists, biologists, and clinicians will be crucial in translating laboratory findings into effective clinical therapies.
In conclusion,Z-L-Methionine Methyl Ester (CAS No. 56762-93-7) represents a cornerstone compound in modern chemical biology and medicine. Its unique structural features enable its use as a versatile tool for developing targeted therapies across various disease areas including cancer, inflammation, and neurodegenerative disorders. As research continues to uncover new applications for this compound,Z-L-Methionine Methyl Ester is poised to play an increasingly important role in shaping the future of drug discovery and development.
56762-93-7 (Z-L-Methionine methyl ester) 関連製品
- 4434-61-1(N-Carbobenzoxy-DL-methionine)
- 28862-80-8(N-Cbz-D-methionine)
- 1152-62-1(Z-Met-OH)
- 1343504-11-9(4-(1H-imidazol-1-yl)-2-(methylamino)butanamide)
- 89621-93-2(1-Heptanol, 5,5,6,6,7,7,7-heptafluoro-3-iodo-)
- 1048973-67-6(Bzo-chmoxizid)
- 1864014-06-1(1-(4-Methoxyphenyl)-3-methylbutan-1-amine hydrochloride)
- 2229688-10-0(1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine)
- 1177342-31-2(2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride)
- 1270544-20-1(2-(4-ethoxyphenyl)azetidine)
